Cas no 2059937-27-6 (4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)
![4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole structure](https://ja.kuujia.com/scimg/cas/2059937-27-6x500.png)
4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole
-
- インチ: 1S/C10H13BrN2O2/c1-2-13-8(7(11)6-12-13)10-4-3-5-14-9(10)15-10/h6,9H,2-5H2,1H3
- InChIKey: RRBIQQDCUFLNDE-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C23C(O2)OCCC3)=C(Br)C=N1
4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320343-0.1g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 0.1g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-320343-0.25g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 0.25g |
$1381.0 | 2025-03-19 | |
Enamine | EN300-320343-0.05g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 0.05g |
$1261.0 | 2025-03-19 | |
Enamine | EN300-320343-10.0g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
Enamine | EN300-320343-1.0g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-320343-2.5g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044324-1g |
4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95% | 1g |
¥7441.0 | 2023-03-11 | |
Enamine | EN300-320343-5.0g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
Enamine | EN300-320343-0.5g |
4-bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole |
2059937-27-6 | 95.0% | 0.5g |
$1440.0 | 2025-03-19 |
4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazoleに関する追加情報
Introduction to 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole (CAS No. 2059937-27-6)
4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole (CAS No. 2059937-27-6) is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its brominated pyrazole core and a bicyclic ether substituent, holds potential for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole is notable for its intricate arrangement of functional groups. The bromine atom at the 4-position of the pyrazole ring introduces a halogen substituent that can significantly influence the compound's reactivity and biological activity. The 2,7-dioxabicyclo[4.1.0]heptan-6-yl moiety, a bicyclic ether, adds to the compound's structural complexity and may contribute to its unique pharmacological properties.
In recent years, the study of pyrazole derivatives has been a focal point in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of bromine and the specific bicyclic ether substituent in 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole has opened new avenues for exploring these activities further.
One of the key areas of research involving this compound is its potential as an anticancer agent. Studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways or inducing apoptosis. The bromine substituent in 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole may enhance its ability to interact with these pathways, making it a promising candidate for further investigation.
Beyond its potential as an anticancer agent, 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole has also been studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, and compounds that can effectively reduce inflammation without significant side effects are highly sought after. The unique structure of this compound may allow it to modulate inflammatory responses through novel mechanisms.
The synthesis of 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole involves several steps that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have made it possible to produce this compound more efficiently, facilitating its use in various research applications.
In addition to its potential therapeutic applications, 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole has also been explored as a tool compound in chemical biology studies. Its unique structure makes it an ideal candidate for probing specific biological processes and interactions at the molecular level.
The pharmacokinetic properties of 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing its use in therapeutic settings. Preliminary studies suggest that the compound exhibits favorable pharmacokinetic profiles, which could enhance its efficacy and safety as a potential drug candidate.
To further validate the potential of 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole, extensive preclinical studies are being conducted to assess its safety and efficacy in various disease models. These studies involve both in vitro and in vivo experiments to gather comprehensive data on the compound's biological activity and mechanism of action.
In conclusion, 4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole (CAS No. 2059937-27-6) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an exciting candidate for further investigation and development as a therapeutic agent.
2059937-27-6 (4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole) 関連製品
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)
- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)
- 1862069-33-7(3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)
- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)



